![molecular formula C25H29N5O2 B14158473 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376618-72-3](/img/structure/B14158473.png)
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)_2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields the desired pyrroloquinoxaline derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrroloquinoxaline core.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings or the pyrroloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of substituted pyrroloquinoxalines.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating diseases such as cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Known for its enzyme activation properties.
2,3-dihydro-1H-pyrrolo[2,3-b]quinoxaline: Exhibits inhibitory activity against Rho kinase.
Pyrrolo[3,2-b]quinoxaline: Identified as a tyrosine kinase inhibitor with potential anti-cancer properties.
Uniqueness
2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its butoxyphenyl and butyl groups differentiate it from other pyrroloquinoxaline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Eigenschaften
CAS-Nummer |
376618-72-3 |
|---|---|
Molekularformel |
C25H29N5O2 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
2-amino-1-(4-butoxyphenyl)-N-butylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H29N5O2/c1-3-5-15-27-25(31)21-22-24(29-20-10-8-7-9-19(20)28-22)30(23(21)26)17-11-13-18(14-12-17)32-16-6-4-2/h7-14H,3-6,15-16,26H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
GBDSGRCQDLTWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OCCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


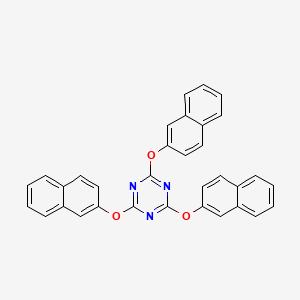
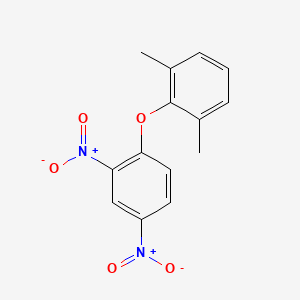
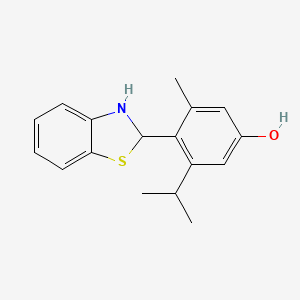
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
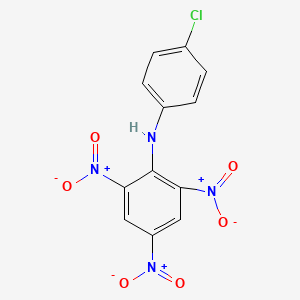
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
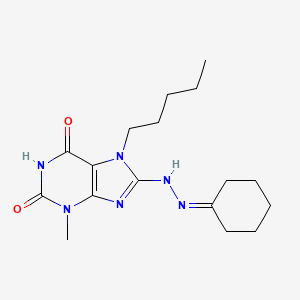

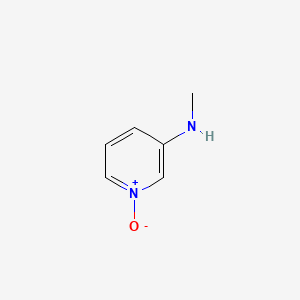

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
